Carbidopa-d3

Description

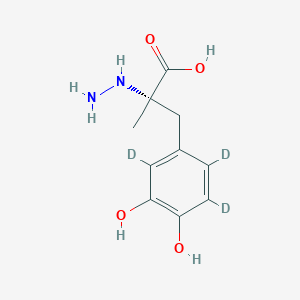

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O4 |

|---|---|

Molecular Weight |

229.25 g/mol |

IUPAC Name |

(2S)-2-hydrazinyl-2-methyl-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m0/s1/i2D,3D,4D |

InChI Key |

TZFNLOMSOLWIDK-RPACEKEXSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C[C@@](C)(C(=O)O)NN)[2H])O)O)[2H] |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |

Origin of Product |

United States |

Foundational & Exploratory

The Precise Mass and Comprehensive Technical Profile of Carbidopa-d3

Carbidopa-d3, a deuterated isotopologue of Carbidopa, serves as a critical internal standard for the quantification of its parent drug in biological matrices. This technical guide provides an in-depth analysis of this compound, focusing on its precise mass, physicochemical properties, and relevant experimental methodologies. The information is tailored for researchers, scientists, and professionals in drug development.

The exact mass of this compound has been computationally determined to be 229.11418717 Da .[1] This value is crucial for high-resolution mass spectrometry applications, enabling precise identification and quantification.

Physicochemical and Molecular Data

A summary of the key quantitative data for this compound is presented in the tables below, offering a clear comparison of its properties.

| Identifier | Value | Source |

| IUPAC Name | (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic-2,5,6-d3 acid | [2] |

| CAS Number | 1276732-89-8 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₁D₃N₂O₄ | [3][4][7] |

| Exact Mass | 229.11418717 Da | [1] |

| Molecular Weight | 229.25 g/mol | [1][3][7][8] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |

Note: A hydrated form of this compound also exists with the molecular formula C₁₀H₁₁D₃N₂O₄ • H₂O and a formula weight of 247.3 g/mol .[2]

| Property | Value | Source |

| Physical State | Solid | [2] |

| Solubility | DMSO: slightly soluble, Methanol: slightly soluble | [2] |

| XLogP3-AA | -2.2 | [1] |

| Hydrogen Bond Donor Count | 5 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 116 Ų | [1] |

Mechanism of Action and Biological Relevance

Carbidopa is a peripherally restricted inhibitor of the enzyme DOPA decarboxylase (DDC).[2][9] This enzyme is responsible for the conversion of L-DOPA to dopamine.[2][9] By inhibiting this conversion in the periphery, Carbidopa allows more L-DOPA to cross the blood-brain barrier, where it can be converted to dopamine in the brain.[9][10] This mechanism is fundamental to the treatment of Parkinson's disease, where it is used in combination with L-DOPA to increase dopamine levels in the brain and reduce peripheral side effects.[2]

Recent research has also identified Carbidopa as an activator of the aryl hydrocarbon receptor (AhR), which may contribute to its therapeutic effects and potential applications in cancer therapy.[2]

Figure 1: Mechanism of Carbidopa Action.

Experimental Protocols

Quantification by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Carbidopa in biological samples, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][11][12]

Sample Preparation and Derivatization:

Due to the polar and unstable nature of Carbidopa, a derivatization step is often employed to improve its chromatographic retention and detection sensitivity.[11][12]

-

Sample Collection: Blood samples are collected in K2EDTA tubes containing an antioxidant like sodium metabisulfite and immediately placed on ice.[11] Plasma is separated by centrifugation at 4°C.

-

Protein Precipitation/Dilution: For plasma samples, a simple protein precipitation step is performed. Urine samples are typically diluted.[11][12]

-

Derivatization: The hydrazine moiety of Carbidopa is derivatized by reaction with 2,4-pentanedione under acidic conditions at 40°C for one hour.[11][12] This reaction creates a more non-polar product suitable for reversed-phase chromatography.

-

Internal Standard: A known concentration of this compound is added to the samples to serve as an internal standard for response normalization.[11]

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase liquid chromatography is used to separate the derivatized Carbidopa from other matrix components.

-

Ionization: Electrospray ionization (ESI) is typically used.

-

Detection: Tandem mass spectrometry (MS/MS) is employed for sensitive and selective detection.[11][12]

Figure 2: LC-MS/MS Quantification Workflow.

Synthesis of Carbidopa

A method for synthesizing Carbidopa involves the reaction of oxaziridine with methyldopa ester to produce methyldopa imido ester, which is then hydrolyzed to yield Carbidopa.[13] This process is reported to result in high yield and quality.[13]

References

- 1. This compound | C10H14N2O4 | CID 121225238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (s)-(-)-Carbidopa-d3 | 1276732-89-8 [chemicalbook.com]

- 5. (s)-(-)-Carbidopa-d3 | 1276732-89-8 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. esschemco.com [esschemco.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Carbidopa - Wikipedia [en.wikipedia.org]

- 10. Carbidopa - Proteopedia, life in 3D [proteopedia.org]

- 11. research.rug.nl [research.rug.nl]

- 12. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN102702019B - Method for synthesizing carbidopa - Google Patents [patents.google.com]

The Role of Carbidopa-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Carbidopa-d3 as an internal standard in the quantitative bioanalysis of carbidopa. This document provides detailed experimental protocols, quantitative data, and visual representations of key processes to support research and development in this field.

Introduction: The Significance of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for achieving accurate and precise measurements.[1][2] An ideal internal standard is a compound that behaves chemically and physically as closely as possible to the analyte of interest. Stable isotopically labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards in LC-MS-based bioanalysis.[1][2]

This compound is chemically identical to carbidopa, with the exception that three hydrogen atoms have been replaced by deuterium atoms. This subtle mass difference allows it to be distinguished from the unlabeled carbidopa by a mass spectrometer, while its identical physicochemical properties ensure that it co-elutes with carbidopa during chromatography and experiences similar extraction recovery and matrix effects.[3][4] The use of a SIL internal standard like this compound compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby significantly improving the accuracy and precision of the analytical method.[1][3][5]

Mechanism of Action of Carbidopa

Carbidopa is a peripheral DOPA decarboxylase inhibitor that is co-administered with levodopa for the treatment of Parkinson's disease.[6][7][8][9] Levodopa, the metabolic precursor to dopamine, can cross the blood-brain barrier, whereas dopamine cannot.[6][7] The therapeutic efficacy of levodopa relies on its conversion to dopamine in the brain. However, a significant portion of administered levodopa is metabolized to dopamine in the periphery by the enzyme DOPA decarboxylase. This peripheral conversion leads to a reduction in the bioavailability of levodopa in the brain and can cause side effects such as nausea and vomiting.[8]

Carbidopa inhibits the peripheral DOPA decarboxylase, thereby preventing the premature conversion of levodopa to dopamine.[6][7][10] As carbidopa itself does not cross the blood-brain barrier, it does not interfere with the desired central conversion of levodopa to dopamine.[6][8] This selective peripheral inhibition increases the amount of levodopa that reaches the brain, allowing for a lower dose of levodopa to be administered and reducing the associated side effects.[7][8]

This compound in Quantitative Bioanalysis: A Workflow

The use of this compound as an internal standard is integral to the accurate quantification of carbidopa in biological matrices such as plasma and urine. A typical bioanalytical workflow is depicted below.

Quantitative Data for Bioanalytical Methods

The following tables summarize key quantitative parameters from published LC-MS/MS methods for the analysis of carbidopa using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Carbidopa | 227.1 | 181.1 | ESI+ | [11] |

| This compound | 230.1 | 184.1 | ESI+ | [11] |

| Derivatized Carbidopa | 291.1 | 97.1 | ESI+ | [12] |

| Derivatized this compound | 294.1 | 97.1 | ESI+ | [12] |

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Method 1 | Method 2 |

| Chromatographic Column | C18 column (e.g., BEH C18, 2.1 mm x 50 mm, 1.7 µm) | Reversed-phase column |

| Mobile Phase | Gradient elution with acetonitrile and water containing an ion-pairing agent (e.g., perfluoropentanoic acid)[11] | Gradient elution with acetonitrile and water containing an acidic modifier (e.g., acetic acid)[12] |

| Flow Rate | 0.3 - 0.5 mL/min | 0.4 - 0.6 mL/min |

| Linearity Range (Plasma) | 25 - 5000 ng/mL[11] | 1 - 1000 ng/mL[13][14] |

| Lower Limit of Quantification (LLOQ) (Plasma) | 25 ng/mL[11] | 1 ng/mL[13][14] |

| Intra-day Precision (%CV) | < 15% | < 15% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Accuracy (%Bias) | Within ±15% | Within ±15% |

Detailed Experimental Protocols

The following protocols are a synthesis of methodologies reported in the scientific literature for the quantification of carbidopa in human plasma.

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 400 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Vortex mix and centrifuge prior to injection into the LC-MS/MS system.

Sample Preparation with Derivatization

For improved chromatographic retention and sensitivity, carbidopa can be derivatized.[13][14]

-

Follow steps 1-7 of the protein precipitation protocol.

-

Evaporate the supernatant to dryness.

-

To the dried residue, add 50 µL of a derivatizing agent solution (e.g., 2,4-pentanedione in an acidic buffer).[14]

-

Incubate the mixture at a specified temperature and time (e.g., 40°C for 60 minutes).[14]

-

After incubation, the sample is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or an ion-pairing agent).

-

Mobile Phase B: Acetonitrile with the same modifier.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, which is then ramped up to elute the analytes, followed by a re-equilibration step.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for carbidopa and this compound as listed in Table 1.

-

Data Analysis: The peak areas of carbidopa and this compound are integrated, and the ratio of the analyte peak area to the internal standard peak area is calculated. This ratio is then used to determine the concentration of carbidopa in the sample by interpolation from a calibration curve prepared in the same biological matrix.

-

Metabolic Pathway of Carbidopa

The major metabolic pathway for carbidopa involves the loss of the hydrazine functional group.[6] Key metabolites include 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid and its methylated and hydroxylated derivatives.[6]

References

- 1. scispace.com [scispace.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texilajournal.com [texilajournal.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. waters.com [waters.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Carbidopa - Wikipedia [en.wikipedia.org]

- 8. Why is Carbidopa Added to Levodopa (i.e., L-Dopa; Sinemet; Sinemet CR) for the Treatment of Parkinson's Disease? [ebmconsult.com]

- 9. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.rug.nl [research.rug.nl]

- 13. researchgate.net [researchgate.net]

- 14. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Carbidopa-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Carbidopa-d3, a deuterated analog of Carbidopa. Carbidopa is a crucial medication used in the management of Parkinson's disease, acting as a peripheral DOPA decarboxylase inhibitor to enhance the efficacy of Levodopa. The inclusion of deuterium isotopes in drug molecules, a process known as isotopic labeling, is a powerful technique in pharmaceutical research to study drug metabolism, pharmacokinetics, and to serve as internal standards in analytical assays. This document details a proposed synthetic pathway for this compound, presents its key analytical data in a structured format, and illustrates the relevant biological mechanism and synthetic workflow.

Proposed Synthesis of this compound

The synthesis of this compound, specifically (S)-3-(3,4-dihydroxyphenyl-2,5,6-d3)-2-hydrazinyl-2-methylpropanoic acid, involves the introduction of three deuterium atoms onto the phenyl ring of a suitable precursor, followed by a series of reactions analogous to established Carbidopa synthesis routes. The following is a proposed multi-step synthesis.

Experimental Protocol

Step 1: Deuteration of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

A plausible method for introducing deuterium onto the aromatic ring is through acid-catalyzed hydrogen-deuterium exchange.

-

Materials: 3,4-Dimethoxybenzaldehyde (Veratraldehyde), Deuterated sulfuric acid (D₂SO₄), Deuterium oxide (D₂O).

-

Procedure:

-

Dissolve 3,4-Dimethoxybenzaldehyde in a minimal amount of D₂O.

-

Carefully add a catalytic amount of deuterated sulfuric acid to the solution.

-

Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the exchange of aromatic protons at positions 2, 5, and 6 with deuterium from the solvent.

-

Monitor the reaction progress by ¹H NMR spectroscopy until the desired level of deuteration is achieved.

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution in D₂O).

-

Extract the deuterated product, 3,4-Dimethoxybenzaldehyde-d3, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Synthesis of (S)-2-amino-3-(3,4-dimethoxyphenyl-d3)-2-methylpropanoic acid methyl ester (Methyldopa-d3 methyl ester derivative)

This step can be adapted from known syntheses of α-methyl-DOPA derivatives. One common approach is a modified Strecker synthesis.

-

Materials: 3,4-Dimethoxybenzaldehyde-d3, Hydrazine, Potassium cyanide, Methylmagnesium chloride.

-

Procedure:

-

React 3,4-Dimethoxybenzaldehyde-d3 with hydrazine and potassium cyanide in a suitable solvent to form the corresponding α-aminonitrile.

-

Treat the α-aminonitrile with methylmagnesium chloride to introduce the α-methyl group.

-

Hydrolyze the resulting intermediate under acidic conditions to yield the racemic α-methyl-DOPA-d3 derivative.

-

Esterify the carboxylic acid with methanol under acidic conditions to produce the methyl ester.

-

Perform chiral resolution to isolate the desired (S)-enantiomer.

-

Step 3: Conversion to this compound

This final step involves the conversion of the amino group to a hydrazino group.

-

Materials: (S)-2-amino-3-(3,4-dimethoxyphenyl-d3)-2-methylpropanoic acid methyl ester, Oxaziridine reagent.

-

Procedure:

-

React the (S)-methyldopa-d3 methyl ester derivative with an appropriate oxaziridine reagent (e.g., 3,3-pentamethyleneoxaziridine) in a suitable solvent like toluene.[1][2]

-

This reaction converts the primary amine to a hydrazone intermediate.

-

Hydrolyze the hydrazone and the methyl ester groups under acidic conditions (e.g., with hydrochloric acid) to yield this compound.[2]

-

Purify the final product by recrystallization.

-

Quantitative Data

The following tables summarize the expected analytical data for this compound.

| Property | Value |

| Chemical Formula | C₁₀H₁₁D₃N₂O₄ |

| Molecular Weight | 229.25 g/mol |

| Isotopic Purity | >98% |

| Chemical Purity | >98% |

| Appearance | White to off-white solid |

| Table 1: Physicochemical Properties of this compound. |

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.85 (s, 2H, -NH₂), 8.65 (s, 1H, Ar-OH), 8.60 (s, 1H, Ar-OH), 6.62 (s, 1H, Ar-H5), 2.95 (d, J=13.6 Hz, 1H, -CH₂-), 2.75 (d, J=13.6 Hz, 1H, -CH₂-), 1.15 (s, 3H, -CH₃). Note: Signals for Ar-H2 and Ar-H6 would be absent due to deuteration. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 176.5 (C=O), 144.8 (Ar-C), 144.2 (Ar-C), 127.5 (Ar-C), 120.5 (Ar-C), 116.8 (Ar-C, C-D), 115.5 (Ar-C, C-D), 60.2 (C-N), 41.5 (-CH₂-), 23.8 (-CH₃). Note: Signals for deuterated carbons would be triplets with reduced intensity. |

| Mass Spectrometry (ESI+) | m/z: 230.1 [M+H]⁺, 213.1 [M-NH₃+H]⁺ |

| Table 2: Expected Analytical Data for this compound. |

Mechanism of Action and Synthetic Workflow

The following diagrams illustrate the biological pathway of Carbidopa and the proposed workflow for the synthesis of this compound.

Caption: Mechanism of action of Carbidopa.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This technical guide outlines a feasible synthetic route for this compound and provides expected analytical data for its characterization. The isotopic labeling of Carbidopa offers a valuable tool for researchers in the field of drug development and neuroscience, enabling more precise and detailed studies of its pharmacological properties. The provided experimental protocol, while based on established chemical principles, should be optimized and validated in a laboratory setting to ensure safety, efficiency, and purity of the final product. The diagrams herein serve to visually summarize the critical aspects of Carbidopa's function and the logical flow of its deuterated analog's synthesis.

References

The Role of Deuterated Carbidopa (Carbidopa-d3) in Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the use of Carbidopa-d3 in the context of Parkinson's disease (PD) research. While the therapeutic potential of deuterated Carbidopa has been a topic of scientific interest, its primary and established application to date is as an internal standard for the highly sensitive and accurate quantification of Carbidopa in biological matrices. This guide details the mechanism of action of Carbidopa, the scientific rationale for deuteration, and its practical application in bioanalytical methodologies. Furthermore, to illustrate the therapeutic exploration of deuterated compounds in Parkinson's disease, this guide presents a case study on a deuterated form of L-DOPA. Detailed experimental protocols and quantitative data are provided to support researchers in the field.

Introduction: Carbidopa in Parkinson's Disease Therapy

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] The cornerstone of symptomatic treatment for PD is the administration of Levodopa (L-DOPA), the metabolic precursor to dopamine.[2] However, when administered alone, L-DOPA is extensively metabolized to dopamine in the periphery by the enzyme DOPA decarboxylase (DDC). This peripheral conversion limits the amount of L-DOPA that can cross the blood-brain barrier and be converted to dopamine in the central nervous system (CNS), where it is needed.[3] It also leads to peripheral side effects such as nausea and vomiting.[4]

Carbidopa is a potent inhibitor of peripheral DDC.[5] By inhibiting the peripheral conversion of L-DOPA, Carbidopa increases the bioavailability of L-DOPA to the brain, allowing for a reduction in the required L-DOPA dosage and minimizing peripheral side effects.[6][7] Carbidopa itself does not readily cross the blood-brain barrier, thus preserving the central conversion of L-DOPA to dopamine.[4]

The Rationale for Deuteration in Drug Development

Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can significantly alter its metabolic profile.[8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. By strategically replacing hydrogen with deuterium at sites of metabolic activity, it is possible to:

-

Decrease the rate of drug metabolism: This can lead to a longer drug half-life, reduced dosing frequency, and more stable plasma concentrations.

-

Alter metabolic pathways: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites towards more favorable pathways.

-

Improve the safety and tolerability profile: By reducing the formation of reactive metabolites, deuteration can potentially decrease the risk of adverse drug reactions.

This compound: Primary Application as an Internal Standard

While the therapeutic potential of a deuterated form of Carbidopa is a logical consideration based on the principles of deuteration, the current body of scientific literature primarily documents the use of this compound as an internal standard in analytical chemistry. Its structural and chemical similarity to Carbidopa, with a distinct mass difference, makes it an ideal tool for accurate quantification in complex biological samples using mass spectrometry-based methods.

Quantitative Analysis of Carbidopa

Accurate measurement of Carbidopa concentrations in plasma and urine is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.

Table 1: Analytical Method Parameters for Carbidopa Quantification using this compound

| Parameter | Plasma | Urine |

|---|---|---|

| Sample Volume | 50 µL | 25 µL |

| Internal Standard | This compound | This compound |

| Sample Preparation | Protein precipitation | Dilution |

| Derivatization | 2,4-pentanedione | 2,4-pentanedione |

| Analytical Technique | LC-MS/MS | LC-MS/MS |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 100 ng/mL |

| Concentration Range | 1-1,000 ng/mL | 100-50,000 ng/mL |

Data extracted from a study on the LC-MS/MS quantification of carbidopa in human plasma and urine.

Experimental Protocol: Quantification of Carbidopa in Human Plasma

The following protocol is a summary of a validated method for the determination of Carbidopa in human plasma using this compound as an internal standard.

3.2.1. Materials and Reagents

-

Human plasma (K2EDTA as anticoagulant)

-

Carbidopa analytical standard

-

This compound (internal standard)

-

Methanol

-

Perchloric acid

-

2,4-pentanedione

-

Sodium metabisulfite

-

Butylated hydroxytoluene (BHT)

-

Ultrapure water

3.2.2. Sample Preparation

-

Stabilization: To prevent degradation of the highly unstable Carbidopa, collect blood samples in tubes containing sodium metabisulfite and immediately place them on ice. After centrifugation, add an ethanolic solution of BHT to the plasma.

-

Protein Precipitation: To a 50 µL aliquot of plasma sample, add a solution of the internal standard (this compound) in methanol.

-

Vortex and Centrifuge: Vortex the mixture to precipitate proteins and then centrifuge to pellet the precipitate.

-

Derivatization: Transfer the supernatant to a new tube and add an acidic solution of 2,4-pentanedione. Incubate the mixture at 40°C for one hour to allow for the derivatization of the hydrazine moiety of Carbidopa and this compound.

3.2.3. LC-MS/MS Analysis

-

Chromatographic Separation: Inject the derivatized sample onto a reversed-phase liquid chromatography system. A C18 column is typically used with a gradient elution of mobile phases consisting of an aqueous formic acid solution and methanol.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for both derivatized Carbidopa and this compound.

-

Quantification: The concentration of Carbidopa in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Carbidopa.

Case Study: Deuterated L-DOPA (SD-1077) in Clinical Research

Rationale for Deuterating L-DOPA

The therapeutic effect of L-DOPA is dependent on its conversion to dopamine in the brain. Dopamine is subsequently metabolized by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Preclinical studies have shown that deuteration of L-DOPA can slow the metabolism of the resulting deuterated dopamine, potentially prolonging its effect in the CNS.

Clinical Trial Design

A double-blind, two-period, crossover study was conducted in healthy volunteers to compare the pharmacokinetics, metabolism, and safety of a single oral dose of SD-1077 (150 mg) with standard L-DOPA (150 mg), both in combination with Carbidopa (37.5 mg).

Table 2: Pharmacokinetic Parameters of SD-1077 vs. L-DOPA in Healthy Volunteers

| Analyte | Parameter | SD-1077/CD | L-DOPA/CD | Geometric Least Squares Mean Ratio (90% CI) | P-value |

|---|---|---|---|---|---|

| SD-1077/L-DOPA | Cmax (ng/mL) | - | - | 88.4 (75.9-103.1) | - |

| AUC0-t (ng*h/mL) | - | - | 89.5 (84.1-95.3) | - | |

| AUC0-inf (ng*h/mL) | - | - | 89.6 (84.2-95.4) | - | |

| Dopamine | Cmax (ng/mL) | - | - | 1.8 (1.45-2.24) | 0.0005 |

| AUC0-t (ng*h/mL) | - | - | 2.06 (1.68-2.52) | < 0.0001 | |

| 3-MT | Cmax (ng/mL) | - | - | 1.33 (1.14-1.56) | 0.0077 |

| AUC0-t (ng*h/mL) | - | - | 1.66 (1.42-1.93) | < 0.0001 | |

| 3-OMD | Cmax (ng/mL) | - | - | 1.19 (1.15, 1.23) | < 0.0001 |

| AUC0-t (ng*h/mL) | - | - | 1.31 (1.27, 1.36) | < 0.0001 |

CD: Carbidopa; Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; 3-MT: 3-methoxytyramine; 3-OMD: 3-O-methyldopa. Data adapted from a clinical study on SD-1077.

The results indicated that while the peripheral pharmacokinetics of SD-1077 and L-DOPA were comparable, the systemic exposure to dopamine was significantly higher after the administration of SD-1077/CD. This was attributed to a slower metabolic breakdown of the deuterated dopamine by MAO.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Carbidopa

Caption: Mechanism of Carbidopa in enhancing L-DOPA therapy for Parkinson's disease.

Experimental Workflow for Carbidopa Quantification

Caption: Workflow for the quantification of Carbidopa in plasma using LC-MS/MS.

Clinical Trial Design for Deuterated L-DOPA (SD-1077)

Caption: Crossover clinical trial design for SD-1077 pharmacokinetic study.

Future Directions and Conclusion

The application of deuterated compounds in neurology is an expanding field of research. While this compound has proven to be an invaluable tool for the precise quantification of Carbidopa, its therapeutic potential in Parkinson's disease remains to be explored in preclinical and clinical studies. The investigation of deuterated L-DOPA demonstrates a clear rationale and a pathway for evaluating the potential benefits of deuteration in improving the management of Parkinson's disease. Future research could focus on investigating whether deuteration of Carbidopa could lead to a more stable pharmacokinetic profile, enhanced DDC inhibition, or neuroprotective effects. Such studies would require the synthesis of high-purity this compound for therapeutic use and the development of relevant in vitro and in vivo models to assess its efficacy and safety.

References

- 1. mdpi.com [mdpi.com]

- 2. Neuroprotection in Oxidative Stress-Related Neurodegenerative Diseases: Role of Endocannabinoid System Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Toward the Understanding of the Metabolism of Levodopa I. DFT Investigation of the Equilibrium Geometries, Acid-Base Properties and Levodopa-Water Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, metabolism and safety of deuterated L-DOPA (SD-1077)/carbidopa compared to L-DOPA/carbidopa following single oral dose administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbidopa, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for High-Purity Carbidopa-d3

For researchers, scientists, and drug development professionals, sourcing high-purity deuterated compounds is a critical step in ensuring the accuracy and reliability of experimental data. This technical guide provides an in-depth overview of commercial suppliers of high-purity Carbidopa-d3, its applications, and relevant experimental methodologies.

Introduction to this compound

This compound is the deuterium-labeled version of Carbidopa, a peripherally acting aromatic L-amino acid decarboxylase (DDC) inhibitor.[1][2][3] It is most commonly used in combination with Levodopa (L-DOPA) for the treatment of Parkinson's disease.[3][4][5] Carbidopa's primary function is to prevent the conversion of L-DOPA to dopamine in the peripheral tissues, thereby increasing the bioavailability of L-DOPA in the central nervous system.[1][2][6] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Carbidopa in biological samples using mass spectrometry-based assays.[7][8]

Commercial Suppliers of High-Purity this compound

A number of reputable suppliers offer high-purity this compound for research and development purposes. The following table summarizes key quantitative data from various suppliers to facilitate comparison.

| Supplier | Product Name | Purity | Isotopic Enrichment | Molecular Formula | CAS Number |

| ESS Chem Co. | S-(-)-Carbidopa-D3 (ring) | 99.8% (HPLC) | >98% atom D | C₁₀H₁₁D₃N₂O₄ | 28860-95-9 (unlabelled) |

| MedChemExpress | This compound (monohydrate) | 98.0% | 99.30% | C₁₀H₁₃D₃N₂O₅ | 1276197-58-0 |

| Simson Pharma Limited | Carbidopa D3 | Certificate of Analysis provided | Certificate of Analysis provided | - | - |

| Acanthus Research | S-(-)-Carbidopa-D3 | - | - | C₁₀H₁₁D₃N₂O₄ | 28860-95-9 |

| Pharmaffiliates | (S)-(-)-Carbidopa-d3 Monohydrate | High Purity | - | C₁₀H₁₃D₃N₂O₅ | - |

| CLEARSYNTH | (S)-(-)-Carbidopa-d3 Hydrate | - | - | C₁₀H₁₃D₃N₂O₅ | 1276197-58-0 |

| Veeprho | This compound | - | - | C₁₀H₁₁D₃N₂O₄ | 1276732-89-8 |

Experimental Protocols

The primary application of high-purity this compound is as an internal standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Carbidopa in biological matrices like plasma and urine.[7][8]

Key Experiment: Quantification of Carbidopa in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a detailed methodology based on established protocols.[7][8][9][10]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 300 µL of a 10% trifluoroacetic acid (TFA) solution containing the internal standard, this compound, at a concentration of 200 µg/L.[11]

-

Vortex the mixture for 10 seconds to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column, such as a Kinetex biphenyl column (50 mm x 3 mm, 2.6 µm), is suitable.[10]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and acetonitrile (e.g., 80:20, v/v).[10]

-

Flow Rate: A flow rate of 0.3 mL/min is typically used.[10]

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound (Internal Standard): The transition will be shifted by the mass of the deuterium labels. For a d3-labeled standard, a potential transition could be m/z 230 → 184. The exact transition should be optimized based on the specific labeled position and fragmentation pattern.

-

Optimization: Source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

4. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (Carbidopa) to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of known concentrations of Carbidopa standards versus their concentrations.

-

The concentration of Carbidopa in the unknown samples is then determined from the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action of Carbidopa

Carbidopa exerts its therapeutic effect by inhibiting the DOPA decarboxylase (DDC) enzyme in the peripheral tissues. This prevents the premature conversion of L-DOPA to dopamine, allowing more L-DOPA to cross the blood-brain barrier where it can be converted to dopamine in the brain to alleviate the symptoms of Parkinson's disease.

Caption: Mechanism of Carbidopa in preventing peripheral L-DOPA metabolism.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of Carbidopa using this compound as an internal standard.

Caption: Workflow for pharmacokinetic analysis using this compound.

References

- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Carbidopa - Wikipedia [en.wikipedia.org]

- 4. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oaji.net [oaji.net]

- 11. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Carbidopa-d3 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a Certificate of Analysis (CoA) for Carbidopa-d3. Understanding the nuances of this document is critical for ensuring the quality, identity, and purity of this isotopically labeled compound in research and drug development settings.

Introduction to this compound

Carbidopa is a peripherally acting aromatic L-amino acid decarboxylase (DDC) inhibitor.[1][2][3] It is co-administered with Levodopa (L-DOPA) for the treatment of Parkinson's disease.[2][4][5] Carbidopa's primary function is to prevent the conversion of L-DOPA to dopamine in the peripheral tissues.[3][5][6] This is crucial because dopamine itself cannot cross the blood-brain barrier, whereas L-DOPA can.[1][6] By inhibiting peripheral DDC, Carbidopa increases the bioavailability of L-DOPA in the central nervous system, allowing for lower doses of L-DOPA to be effective and reducing peripheral side effects such as nausea and vomiting.[2][4]

This compound is a deuterated analog of Carbidopa, where three hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.[7]

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a this compound Certificate of Analysis.

Table 1: Identification and Physical Properties

| Parameter | Specification |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₁₁D₃N₂O₄ |

| Molecular Weight | ~229.25 g/mol |

Table 2: Purity and Impurity Profile

| Test | Method | Acceptance Criteria |

| Purity (by HPLC) | High-Performance Liquid Chromatography (HPLC) | ≥ 98.0% |

| Isotopic Enrichment | Mass Spectrometry or NMR | ≥ 98% Deuterium incorporation |

| Residual Solvents | Gas Chromatography (GC-HS) | Meets USP <467> limits |

| Water Content | Karl Fischer Titration | Report value |

| Related Substances | HPLC | Report individual and total impurities |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

Principle: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and separating them from any process-related impurities or degradation products.[8][9][10][11]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

-

Mobile Phase: A gradient elution is often employed, typically using a mixture of an acidic aqueous buffer (e.g., phosphate buffer at low pH) and an organic solvent like methanol or acetonitrile.[9][11]

-

Detection: UV detection at a wavelength of approximately 280 nm is suitable for Carbidopa.[8][9]

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable diluent (e.g., a mixture of the mobile phase components).

-

Analysis: The sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The area of this peak relative to the total area of all peaks is used to calculate the purity. Impurities are identified by their unique retention times and quantified based on their peak areas.

Mass Spectrometry (MS) for Isotopic Enrichment

Principle: Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation (isotopic enrichment).[12][13][14]

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI) is a common technique for molecules like Carbidopa.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The mass spectrum will show a distribution of isotopologues. The relative intensities of the peaks corresponding to the unlabeled Carbidopa (d0) and the deuterated forms (d1, d2, d3) are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of this compound and the position of the deuterium labels.[15][16][17][18]

Methodology:

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

Analysis: ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated positions of the phenyl ring will be absent or significantly reduced in intensity. This confirms the successful incorporation of deuterium at the specified positions.

Gas Chromatography (GC) for Residual Solvents

Principle: This method is used to identify and quantify any residual organic solvents that may be present from the manufacturing process, ensuring they are below the safety limits defined by the United States Pharmacopeia (USP) chapter <467>.[19][20][21][22][23]

Methodology:

-

Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

-

Columns: As per USP <467>, two columns of different polarity are often used for confirmation (e.g., a G43 and a G16 phase).[20][21]

-

Sample Preparation: A known amount of this compound is weighed into a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide or water).

-

Analysis: The vial is heated to vaporize the residual solvents, and a sample of the headspace gas is injected into the GC. The retention times of any detected peaks are compared to those of known solvent standards to identify the solvents present. The peak areas are used to quantify the concentration of each solvent.

Visualized Workflows and Pathways

Caption: Analytical workflow for this compound Certificate of Analysis generation.

Caption: Mechanism of action of Carbidopa in conjunction with Levodopa.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Carbidopa - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Carbidopa? [synapse.patsnap.com]

- 4. Levodopa and Carbidopa: MedlinePlus Drug Information [medlineplus.gov]

- 5. What is Carbidopa used for? [synapse.patsnap.com]

- 6. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]

- 7. veeprho.com [veeprho.com]

- 8. Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. ijpsr.com [ijpsr.com]

- 12. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Application of a Desktop NMR Spectrometer in Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. moravek.com [moravek.com]

- 17. news-medical.net [news-medical.net]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 19. uspnf.com [uspnf.com]

- 20. phenomenex.com [phenomenex.com]

- 21. agilent.com [agilent.com]

- 22. scispec.co.th [scispec.co.th]

- 23. documents.thermofisher.com [documents.thermofisher.com]

Deuterium Labeling in Carbidopa-d3: An In-depth Technical Guide to Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of deuterium labeling in Carbidopa-d3, a critical aspect for its application in pharmaceutical research and development. While direct quantitative studies on the deuterium exchange of this compound are not extensively available in public literature, this document synthesizes existing data on the molecule's general stability, the established use of this compound as an internal standard, and the fundamental principles of deuterium stability on aromatic rings to provide a thorough understanding of the topic.

Introduction to Deuterium Labeling in Drug Development

Deuterium, a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in drug discovery and development. Its incorporation into drug molecules can alter pharmacokinetic profiles, primarily by slowing down metabolism through the kinetic isotope effect. This can lead to improved drug efficacy and safety. Furthermore, deuterated compounds like this compound are essential as internal standards in bioanalytical assays due to their chemical similarity to the parent drug and distinct mass, allowing for precise quantification.

This compound is the deuterium-labeled version of Carbidopa, a peripheral dopa decarboxylase inhibitor used in combination with levodopa for the treatment of Parkinson's disease. The deuterium atoms in commercially available this compound are located on the aromatic ring at positions 2, 5, and 6. The stability of these deuterium labels is paramount for its reliable use as an internal standard and for any potential therapeutic applications.

Inferred Stability from Use as an Internal Standard

This compound is widely employed as an internal standard for the quantification of Carbidopa in biological matrices such as plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental principle of using a stable isotope-labeled internal standard relies on the assumption that it behaves identically to the analyte during sample preparation, chromatography, and ionization, with the key difference being its mass. This widespread and successful application strongly implies that the deuterium labels on this compound are stable and do not undergo significant exchange under the typical conditions of bioanalytical methods, which include extraction, chromatographic separation, and mass spectrometric detection.[1][2][3]

Theoretical Stability of Deuterium on the Aromatic Ring

The deuterium atoms in this compound are attached to a dihydroxylated aromatic ring. Aromatic C-D bonds are generally considered to be robust. However, the stability can be influenced by the presence of activating or deactivating groups on the ring and the surrounding chemical environment.

The hydroxyl groups on the catechol ring of Carbidopa are electron-donating, which activates the aromatic ring towards electrophilic substitution. While this activation could theoretically facilitate hydrogen-deuterium (H/D) exchange under certain conditions, such exchange typically requires harsh acidic or basic conditions and/or high temperatures that are not encountered under physiological or standard analytical conditions.[4][5][6][7][8][9] Studies on H/D exchange in aromatic compounds often utilize strong deuterated acids like trifluoroacetic acid (CF3COOD) or sulfuric acid (D2SO4) to promote the reaction, conditions that are far from those in biological systems.[4][6][9] Therefore, significant in vivo deuterium exchange from the aromatic ring of this compound is not expected.

Overall Chemical Stability of the Carbidopa Molecule

While the deuterium labels themselves are considered stable, the Carbidopa molecule as a whole is known to be unstable under certain conditions, particularly in solution.[1][2][10][11][12][13][14] Understanding the general stability of Carbidopa provides a crucial context for handling and analyzing its deuterated analogue.

Table 1: Summary of Carbidopa Stability and Stabilization Strategies

| Condition | Observation | Stabilization Strategy |

| Aqueous Solution | Unstable, prone to degradation.[12][13][14] | Refrigeration or freezing of solutions.[13] |

| Neutral/Alkaline pH | Degradation is more pronounced. | Acidification of the solution to a low pH (e.g., pH 1.5).[2][10] |

| Presence of Oxidants | Susceptible to oxidative degradation.[11] | Addition of antioxidants such as sodium metabisulfite and butylated hydroxytoluene.[2] |

| Exposure to Light | Potential for photodegradation.[11] | Storage in light-protected containers.[2] |

It is important to note that the degradation pathways of the Carbidopa molecule do not necessarily involve the cleavage of the aromatic C-D bonds. The instability is more related to the hydrazine and catechol moieties of the molecule.

Experimental Protocols

While specific protocols for testing the deuterium stability of this compound are not detailed in the literature, a general workflow can be proposed based on standard analytical techniques.

Hypothetical Experimental Workflow for Assessing Deuterium Label Stability

A robust assessment of the stability of the deuterium label in this compound would involve incubating the compound under various stress conditions and then analyzing the extent of deuterium loss using mass spectrometry.

Caption: Hypothetical workflow for deuterium stability testing of this compound.

This experimental design would allow for the quantitative assessment of deuterium loss over time under conditions that mimic physiological environments as well as forced degradation scenarios.

Signaling Pathways and Logical Relationships

The primary role of Carbidopa is to inhibit the peripheral conversion of Levodopa to Dopamine, thereby increasing the bioavailability of Levodopa in the central nervous system. The deuteration of Carbidopa does not alter this fundamental mechanism of action.

Caption: Mechanism of action of Carbidopa in Levodopa therapy.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. google.com [google.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The stability of carbidopa in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Carbidopa-d3 in the Quantitative Bioanalysis of Levodopa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Carbidopa-d3 as an internal standard for the quantitative bioanalysis of levodopa in biological matrices. Levodopa is the primary treatment for Parkinson's disease, and its accurate quantification is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1][2][3][4] Carbidopa is co-administered with levodopa to inhibit its peripheral decarboxylation, thereby increasing its bioavailability in the brain.[5][6] The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variability in sample processing and instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Core Principles and Rationale

The cornerstone of accurate bioanalysis with LC-MS/MS is the use of a suitable internal standard (IS). An ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns, but is mass-distinguishable. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" as its physicochemical properties are nearly identical to the unlabeled analyte, carbidopa. This ensures that any variations during sample preparation and analysis affect both the analyte and the IS to the same extent, leading to a highly accurate and precise quantification of the analyte, levodopa. While this compound is the specific internal standard for carbidopa, its use is integral to methods that simultaneously quantify levodopa, for which a corresponding deuterated standard like Levodopa-d3 is also employed.[7]

Experimental Methodologies

A robust and validated bioanalytical method is paramount for reliable data. The following sections detail a typical experimental protocol for the simultaneous quantification of levodopa and carbidopa in plasma using their respective deuterated internal standards.

Sample Preparation: Automated Liquid-Liquid Extraction (LLE)

A 96-well plate-based automated liquid-liquid extraction is an efficient method for sample clean-up.[7]

Protocol:

-

Antioxidant Treatment: To prevent the degradation of the catecholamines levodopa and carbidopa, the plasma samples are stabilized with an antioxidant, such as sodium metabisulfite.[7][8]

-

Internal Standard Spiking: A working solution of Levodopa-d3 and this compound is added to each plasma sample.

-

Protein Precipitation & Extraction: A mixture of ethyl acetate and butyl alcohol is used for protein precipitation and extraction of the analytes and internal standards.[7] The use of butyl alcohol has been shown to significantly enhance the recovery of both levodopa and carbidopa.[7]

-

Ion-Pairing Agent: A volatile ion-pairing agent, such as perfluoropentanoic acid (PFPA), is added to improve the chromatographic retention and peak shape of the polar analytes on a reversed-phase column.[7]

-

Evaporation and Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The separation and detection of levodopa and carbidopa are typically achieved using reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reversed-phase column |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of analytes from matrix components |

| Flow Rate | Typically 0.3-0.6 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5-10 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Levodopa | Levodopa-d3 (IS) | Carbidopa | This compound (IS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| MRM Transition (m/z) | 198.1 → 152.1 | 201.1 → 155.1 | 227.1 → 181.1 | 230.1 → 184.1 |

| Collision Energy | Optimized for each transition | Optimized for each transition | Optimized for each transition | Optimized for each transition |

| Dwell Time | 100-200 ms | 100-200 ms | 100-200 ms | 100-200 ms |

Quantitative Data Summary

The following tables summarize the validation parameters for a typical LC-MS/MS method for the simultaneous quantification of levodopa and carbidopa using their deuterated internal standards.[7]

Table 3: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Levodopa | 50 - 10,000 | > 0.99 |

| Carbidopa | 25 - 5,000 | > 0.99 |

Table 4: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Levodopa | LLOQ | 50 | < 15 | ± 15 | < 15 | ± 15 |

| Low | 150 | < 15 | ± 15 | < 15 | ± 15 | |

| Mid | 1,000 | < 15 | ± 15 | < 15 | ± 15 | |

| High | 8,000 | < 15 | ± 15 | < 15 | ± 15 | |

| Carbidopa | LLOQ | 25 | < 15 | ± 15 | < 15 | ± 15 |

| Low | 75 | < 15 | ± 15 | < 15 | ± 15 | |

| Mid | 500 | < 15 | ± 15 | < 15 | ± 15 | |

| High | 4,000 | < 15 | ± 15 | < 15 | ± 15 |

Table 5: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Levodopa | > 80 | < 15 |

| Carbidopa | > 80 | < 15 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of levodopa and carbidopa.

References

- 1. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oaji.net [oaji.net]

- 4. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. drugs.com [drugs.com]

- 7. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Simultaneous Quantification of Carbidopa and Levodopa in Human Plasma using LC-MS/MS with Carbidopa-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodopa, a metabolic precursor of dopamine, remains the cornerstone of treatment for Parkinson's disease. It is typically co-administered with a peripheral DOPA decarboxylase inhibitor, such as Carbidopa, to prevent its premature metabolism in the bloodstream, thereby increasing its bioavailability in the central nervous system. The therapeutic efficacy and pharmacokinetic variability of this drug combination necessitate a robust and sensitive analytical method for their simultaneous quantification in biological matrices. This document provides a detailed protocol for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of Carbidopa and Levodopa in human plasma, utilizing Carbidopa-d3 as the internal standard (IS). This method is crucial for therapeutic drug monitoring, pharmacokinetic and bioequivalence studies.[1][2][3][4]

Experimental Protocols

This section details the materials, reagents, and procedures for the sample preparation, and LC-MS/MS analysis.

Materials and Reagents

-

Carbidopa, Levodopa, and this compound reference standards

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (analytical grade)

-

Human plasma (with K2EDTA as anticoagulant)

-

Perchloric acid (optional, for protein precipitation)

-

Sodium metabisulfite (as an antioxidant stabilizer)[5]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carbidopa, Levodopa, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of Carbidopa and Levodopa from their respective stock solutions using a mixture of acetonitrile and water (1:1, v/v) to create calibration curve standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a mixture of acetonitrile and water (1:1, v/v) to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method is employed for the extraction of the analytes from human plasma.[1][2][4][6]

-

Sample Thawing: Thaw the plasma samples at room temperature.

-

Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Addition of Internal Standard: Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.

-

Protein Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

-

Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The chromatographic separation is achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for the retention of polar compounds like Carbidopa and Levodopa.[7][8][9]

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UHPLC System |

| Column | HILIC Column (e.g., 150 x 2.1 mm, 3 µm)[7] |

| Mobile Phase A | Water with 0.1% Formic Acid[9] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9] |

| Gradient | Isocratic (e.g., 80% B) or a shallow gradient |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | Approximately 5-7 minutes[7][9] |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Spray Voltage | 5500 V[10] |

| Source Temperature | 400-600°C[10][11] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Compound-Specific Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Levodopa | 198.1 | 152.1[9] | 150 | 15 |

| Carbidopa | 227.1 | 181.1[9] | 150 | 20 |

| This compound * | 294.1 | 97.1[11] | 150 | 25 |

*Note: The MRM transition for this compound is based on a derivatized form as reported in the literature.[11] Users should optimize the MRM transition for their specific non-derivatized this compound standard.

Data Presentation: Method Validation Summary

The described method has been validated according to regulatory guidelines, demonstrating its reliability for the intended application. A summary of the validation parameters is presented below.

Table 4: Quantitative Method Validation Data

| Parameter | Levodopa | Carbidopa |

| Linearity Range (ng/mL) | 5 - 2000 | 2 - 500[12] |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[12] | 2[12] |

| Intra-day Precision (%CV) | < 15% | < 15% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Intra-day Accuracy (%Bias) | ± 15% | ± 15% |

| Inter-day Accuracy (%Bias) | ± 15% | ± 15% |

| Recovery (%) | > 85% | > 85% |

Mandatory Visualization

The following diagram illustrates the experimental workflow from sample collection to data acquisition.

Caption: Experimental workflow for the LC-MS/MS analysis of Carbidopa and Levodopa.

Conclusion

This application note provides a comprehensive and detailed protocol for the simultaneous quantification of Carbidopa and Levodopa in human plasma using LC-MS/MS with this compound as an internal standard. The method is sensitive, specific, and rapid, making it highly suitable for applications in clinical research and drug development, particularly for pharmacokinetic and bioequivalence studies. The use of a simple protein precipitation protocol ensures high throughput, while the HILIC-based chromatography provides excellent separation for these polar analytes.

References

- 1. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

- 5. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A new HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. research.rug.nl [research.rug.nl]

- 12. oaji.net [oaji.net]

Application Note: Preparation of Carbidopa-d3 Internal Standard Stock Solution

Audience: Researchers, scientists, and drug development professionals involved in bioanalytical method development and sample analysis using LC-MS/MS.

Introduction: Carbidopa is a peripherally acting aromatic L-amino acid decarboxylase inhibitor used in combination with Levodopa for the treatment of Parkinson's disease.[1][2] Accurate quantification of Carbidopa in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as Carbidopa-d3, is the gold standard for quantitative LC-MS/MS analysis.[3][4] It effectively compensates for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[5][6]

However, Carbidopa is known to be unstable in solution, susceptible to oxidation.[7][8][9] This protocol provides a detailed methodology for the preparation of a this compound internal standard stock solution, with a primary focus on ensuring its stability and concentration accuracy.

Experimental Protocol: this compound Stock Solution (1.0 mg/mL)

This protocol is optimized to enhance the stability of the this compound stock solution.

1.1 Materials and Equipment

-

This compound (hydrate or anhydrous solid, ≥98% purity)

-

Solvent Component A: Acetic Acid, glacial

-

Solvent Component B: Sodium Metabisulfite (antioxidant)

-

Solvent Component C: Deionized Water, LC-MS grade

-

Analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flasks (e.g., 10 mL)

-

Calibrated micropipettes

-

Amber glass vials or clear vials stored in a light-protected box

-

Low-temperature freezer (-70°C or -20°C)

-

Ice bath

-

Vortex mixer and/or ultrasonic bath

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

1.2 Preparation of Stock Solvent A specialized solvent containing an antioxidant is prepared to prevent the degradation of this compound.

-

Prepare a 1.5% aqueous acetic acid solution. For 100 mL, add 1.5 mL of glacial acetic acid to approximately 90 mL of LC-MS grade water in a volumetric flask and bring to volume.

-

Weigh and dissolve 500 mg of sodium metabisulfite into the 100 mL of 1.5% acetic acid solution to achieve a final concentration of 5 mg/mL.

-

Chill this "Stock Solvent" in an ice bath before use.

1.3 Preparation of 1.0 mg/mL this compound Stock Solution All procedures should be performed on an ice bath and under yellow light to minimize degradation.

-

Weighing: Accurately weigh 10.0 mg of this compound solid directly into a 10 mL Class A volumetric flask.

-

Dissolution: Add approximately 7-8 mL of the pre-chilled Stock Solvent to the volumetric flask.

-

Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer for 30 seconds and/or an ultrasonic bath for 5 minutes to ensure the solid is completely dissolved.

-

Final Volume: Allow the solution to return to room temperature (if sonicated), then carefully add the pre-chilled Stock Solvent to the 10 mL mark. Invert the flask 10-15 times to ensure homogeneity.

-

Aliquoting: Immediately dispense the stock solution into appropriately labeled, amber-colored cryovials in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots in a freezer at ≤ -70°C. For less stringent requirements, storage at -20°C is also cited, but -70°C is recommended for long-term stability.

Quantitative Data Summary

The following table summarizes various reported methods for preparing Carbidopa and this compound standard solutions, providing researchers with options based on available reagents and instrumentation.

| Reference | Analyte | Stock Concentration | Solvent System | Key Preparation & Handling Notes | Storage Conditions |

| University of Groningen | This compound | 1.0 mg/mL | Ice-cold 1.5% aqueous acetic acid containing 5 mg/mL sodium metabisulfite. | All solutions and samples prepared on wet ice and under yellow light to ensure stability. | Stock solutions aliquoted and stored at -70°C. |

| Semantic Scholar | Carbidopa (as IS) | 1.0 mg/mL | Methanol containing 0.04% perchloric acid. | An ultrasonic bath was used for 5 minutes to aid dissolution. | Not specified for stock; working solutions prepared from stock. |

| A2S | This compound H2O | 1000 µg/mL (1.0 mg/mL) | Acetonitrile | Commercially available pre-made solution.[10] | Recommended storage at room temperature.[10] |

| Cayman Chemical | Carbidopa (hydrate) | Not Specified | Methanol or DMSO | Carbidopa is noted as being slightly soluble in these organic solvents.[11] The solvent should be purged with an inert gas. | Solid material stored at -20°C. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the preparation of the this compound internal standard stock solution.

Caption: Workflow for preparing a stable this compound stock solution.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Carbidopa/Levodopa Formulations & Parkinson's Disease | APDA [apdaparkinson.org]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 5. nebiolab.com [nebiolab.com]

- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 7. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The stability of carbidopa in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (S)-(-)-Carbidopa D3 H2O (ring D3) [a-2-s.com]

- 11. 1276197-58-0 CAS MSDS ((S)-(-)-CARBIDOPA-D3 H2O (RING-D3)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Carbidopa-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbidopa is a crucial pharmaceutical agent used in the management of Parkinson's disease. It acts as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, preventing the conversion of L-DOPA (levodopa) to dopamine in the peripheral tissues.[1] This action increases the bioavailability of L-DOPA in the central nervous system, where it is needed to replenish dopamine levels.[1] Carbidopa itself does not cross the blood-brain barrier, confining its activity to the periphery.[1][2]

In pharmacokinetic (PK) studies, a stable isotope-labeled version of the drug, such as Carbidopa-d3, is often used as an internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This ensures accurate and precise measurement of the analyte (Carbidopa) in biological matrices. These application notes provide detailed information and protocols for conducting in vivo pharmacokinetic studies involving Carbidopa, with a focus on the use of this compound as an internal standard.

Data Presentation: Carbidopa Bioanalytical and Pharmacokinetic Parameters

The following tables summarize key quantitative data for Carbidopa from various studies.

Table 1: Bioanalytical Method Parameters for Carbidopa Quantification

| Parameter | Human Plasma | Human Urine | Rat Plasma | Reference |

| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS/MS | [3][5][6] |

| Internal Standard | This compound | This compound | This compound | [3][4] |

| Calibration Range | 1 - 1,000 ng/mL | 100 - 50,000 ng/mL | 25 - 5,000 ng/mL | [3][5] |

| Lower Limit of Quantification (LLOQ) | 1 - 50 ng/mL | 100 ng/mL | 2 ng/mL | [3][5][7] |

| Upper Limit of Quantification (ULOQ) | 1,000 - 6,000 µg/L | 50,000 ng/mL | 500 ng/mL | [8][9] |

| Sample Volume | 50 µL | 25 µL | N/A | [3][5] |

Table 2: this compound Internal Standard (IS) Working Solution Concentrations

| Matrix | IS Concentration | Reference |

| Human Plasma | 50.0 ng/mL | [3] |

| Human Urine | 7,500 ng/mL | [3] |

Table 3: Example In Vivo Dosages and Administration Routes for Carbidopa

| Species | Dosage | Route of Administration | Reference |

| Human | 37.5 mg (single dose) | Oral | [3] |

| Human | 10 - 600 mg | Oral | [10] |

| Human | 3.33 mg/h for 24h | Continuous Subcutaneous Infusion | [11] |

| Rabbit | 5 mg/kg | Oral | [12] |

| Rat | 5 mg/kg | Oral | [13] |

Signaling Pathway